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Compound of Interest

Tetrahydro-6-undecyl-2H-pyran-2-
Compound Name:
one

Cat. No. B1197309

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 8-hexadecalactone, a key
lactone used to impart creamy, buttery, and rich sensory experiences in a variety of consumer
products. The following sections detail its chemical properties, flavor and fragrance applications
with recommended usage levels, and detailed experimental protocols for formulation and
sensory evaluation.

Introduction to 6-Hexadecalactone

0-Hexadecalactone (delta-hexadecalactone) is a cyclic ester that belongs to the lactone family
of organic compounds. It is valued for its subtle yet powerful ability to enhance creaminess and
mouthfeel, particularly in food products. Its aroma is relatively restrained, often described as
soft, creamy, fatty, and waxy, but its primary contribution is to the taste profile, where it imparts
a rich and authentic creamy character.[1][2][3] This makes it a versatile ingredient in both flavor
and fragrance applications, especially in gourmand and lactonic fragrance families.[4] Due to
its high heat stability, it is particularly useful in products that undergo thermal processing.[2]

Physicochemical Properties
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A summary of the key physicochemical properties of 8-hexadecalactone is presented in the
table below.

Property Value Reference(s)

o-Juniper lactone, 6-
Synonym(s) [5]
Undecyloxan-2-one

CAS Number 7370-44-7 [5]
FEMA Number 4673 [5]
Molecular Formula C16H3002 [6]
Molecular Weight 254.41 g/mol [6]
Appearance Waxy solid at room 7]
temperature
Melting Point 38.0°C [7]
Boiling Point 349.0 - 350.0 °C [7]
Odor Profile Mild, fatty, waxy, dairy, buttery [7]
Taste Profile Fatty, waxy, creamy [7]
Stability High heat stability [2]

Applications in Flavor Formulations

d-Hexadecalactone is widely used to enhance the creamy and fatty notes in a broad range of
food and beverage products. Its ability to impart a rich mouthfeel makes it particularly valuable
in low-fat formulations where it can help mimic the sensory experience of full-fat products.

Recommended Starting Usage Levels in Various Flavor Applications:
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Recommended
Flavor Category Application Starting Level (ppm Reference(s)
in final product)
Dairy Butter 4000 [2]
Cheese (Cheddar,
Gouda) 2000 [2]
Cream 1000 [2]
Milk 500 [2]
Condensed Milk 4000 [8]
Fruits Peach 1000 [8]
Apricot 400 [8]
Strawberry 100 [8]
Raspberry 100 [2]
Blackberry 50 [2]
Coconut up to 5000 [8]
Confectionery Milk Chocolate 4000 [2]
Dark Chocolate 500 [2]
Toffee & Caramel 2000 [2]
Vanilla 500 [2]
Savory Roast Beef 1000 [2]
Roast Pork 500 [2]
Ham 200 [2]
Chicken 100 [8]
Lamb up to 5000 [8]
Beverages Cream Soda 2000 [8]
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10 (higher for creamy
Coffee [8]
notes)
Malted Milk 500 [8]
Quantitative Sensory Data:
Parameter Matrix Value Reference(s)
Recognition Threshold  Crumb Chocolate 32 pmol/kg [2]

Note: Odor and taste thresholds for d-hexadecalactone in simple matrices like water or oil are

not readily available in the literature. The provided threshold is in a complex food matrix and

can be influenced by other components.

Applications in Fragrance Formulations

In perfumery, d-hexadecalactone is a key component in creating lactonic and gourmand

fragrances.[4] It provides a creamy, milky, and subtly sweet background note that enhances

other fragrance components, particularly in floral and fruity accords. Its excellent tenacity also

contributes to the longevity of a fragrance.[9]

Example Application in a Gourmand Fragrance Accord:

A creamy vanilla base can be constructed by blending d-hexadecalactone (as a "coconut

lactone" type ingredient) with other gourmand raw materials.[1]

Ingredient

Purpose

Vanillin / Ethyl Vanillin

Primary sweet, vanilla notes

Coumarin

Adds a hay-like, almond sweetness

0-Hexadecalactone

Imparts a rich, creamy, coconut-like body

Sandalwood accord

Provides a creamy, woody base

Musk (e.g., Galaxolide)

Enhances diffusion and longevity
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Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating &-
hexadecalactone in flavor and fragrance formulations.

This protocol describes the creation of an oil-in-water emulsion for incorporating o-
hexadecalactone and other oil-soluble flavor components into a water-based food product.

Materials:

e d-Hexadecalactone

e Vanillin

o Ethyl Maltol

o Carrier oil (e.g., medium-chain triglycerides)
o Emulsifier (e.g., gum acacia, modified food starch)
« Distilled water

e High-shear mixer

e Homogenizer

Procedure:

e Oil Phase Preparation:

o In a beaker, combine the desired amounts of d-hexadecalactone, vanillin, and ethyl maltol
with the carrier oil.

o Gently heat the mixture to no more than 40°C while stirring until all solid components are
fully dissolved.

e Aqueous Phase Preparation:
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o In a separate beaker, dissolve the emulsifier in distilled water according to the
manufacturer's instructions. This may require heating or high-shear mixing.

o Emulsification:

o Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a
moderate speed.

o Once all the oil phase has been added, increase the mixer speed and continue to mix for
10-15 minutes to create a crude emulsion.

e Homogenization:

o Pass the crude emulsion through a high-pressure homogenizer. The specific pressure and
number of passes will depend on the desired particle size and stability of the emulsion. A
typical starting point is 250/50 bar for 3 passes.[10]

e Quality Control:
o Allow the emulsion to de-gas.

o Measure the particle size distribution to ensure it meets specifications (typically <1 yum for
a stable emulsion).

o Store the final flavor emulsion in an airtight container in a cool, dark place.

This protocol outlines a Quantitative Descriptive Analysis (QDA) to profile the sensory
characteristics of a dairy product (e.g., yogurt) with and without the addition of &-
hexadecalactone.

1. Panelist Selection and Training:
e Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

o Conduct training sessions to familiarize panelists with the sensory attributes of creamy and
buttery flavors. Provide reference standards for each attribute (e.g., fresh cream, melted
butter, diacetyl solution).
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o Develop a consensus vocabulary for the sensory attributes to be evaluated.

2. Sample Preparation:

o Prepare two batches of the dairy product: a control batch and a test batch containing a
predetermined concentration of d-hexadecalactone (e.g., 1000 ppm in cream).

o Portion the samples into identical, opaque containers labeled with random three-digit codes.

o Temper the samples to a consistent serving temperature (e.g., 10°C).

3. Evaluation Procedure:

o Panelists evaluate the samples in individual sensory booths under controlled lighting and
environmental conditions.

e Provide panelists with unsalted crackers and room temperature water for palate cleansing
between samples.

e Present the samples in a randomized and balanced order.

e Instruct panelists to evaluate the aroma first, followed by the flavor and mouthfeel.

4. Sensory Scorecard:

e Use a structured scorecard with a 15-cm line scale for each attribute. The scale should be
anchored with "low intensity” on the left and "high intensity" on the right.

Example Sensory Attributes and Definitions for a Creamy Flavor Profile:
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Attribute Definition

Aroma

Sweet Aromatic Aroma associated with vanilla and sweet spices.

Cooked Milk Aroma of heated or pasteurized milk.

Buttery Aroma associated with fresh butter (e.qg.,
diacetyl).

Fatty/Waxy Aroma associated with fats and oils.

Flavor

Sweet Fundamental taste on the tongue.

Sour Fundamental taste on the tongue.

Creamy Flavor reminiscent of fresh cream.

Buttery Flavor reminiscent of butter.

Mouthfeel

Thickness Perceived viscosity of the product in the mouth.

Smoothness Lack of particulate matter on the tongue and

palate.

Fatty Mouthcoating

A lingering, oily film in the mouth.

(621

. Data Analysis:

Measure the distance from the left anchor to the panelist's mark on each line scale.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between the control and test samples for each attribute.

Visualize the results using a spider web plot to compare the sensory profiles.

Signaling Pathways and Perception

© 2025 BenchChem. All rights reserved.

8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The perception of flavor is a complex process involving both the sense of smell (olfaction) and
taste (gustation), as well as chemesthetic sensations. While the specific olfactory receptor for
d-hexadecalactone has not yet been definitively identified (a common challenge in olfactory
science known as "deorphanization"), the general mechanism of odor perception is well-
understood.[11][12]

Olfactory Perception: Odorant molecules like d-hexadecalactone are detected by Olfactory
Receptors (ORs), which are G-protein coupled receptors (GPCRSs) located on the surface of
olfactory sensory neurons in the nasal epithelium.[13] The binding of an odorant to its specific
receptor(s) initiates a signal transduction cascade.

Chemesthetic Perception: Recent research has shown that some lactones can also interact
with sensory ion channels, such as TRPV1 (the capsaicin "heat" receptor) and TRPAL1.[1][14]
While d-hexadecalactone itself was not specifically tested in these studies, other &-lactones
were found to act as agonists or antagonists of these receptors, suggesting that lactones may
play a role in modulating sensations like pungency and temperature in the oral cavity.[1]

Visualizations
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Workflow for Creating a Flavor Emulsion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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